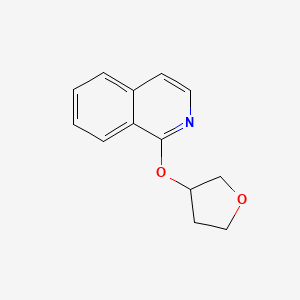
1-(Oxolan-3-yloxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yloxy)isoquinoline is a heterocyclic aromatic compound that features an isoquinoline core substituted with an oxolan-3-yloxy group Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yloxy)isoquinoline can be synthesized through various methods, including:
Pomeranz-Fritsch Synthesis: This method involves the condensation of benzaldehyde with aminoacetaldehyde diethylacetal, followed by cyclization in a strong acid medium to form isoquinoline. The oxolan-3-yloxy group can be introduced through subsequent etherification reactions.
Bischler-Napieralski Synthesis: This method involves the reaction of phenethylamine with an acid chloride or anhydride to form an amide, which cyclizes to a dihydroisoquinoline and is then oxidized to isoquinoline. The oxolan-3-yloxy group can be introduced in a similar manner as in the Pomeranz-Fritsch synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the isoquinoline ring to isoquinoline N-oxide.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
1-(Oxolan-3-yloxy)isoquinoline has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yloxy)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoquinoline core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
Isoquinoline: The parent compound of 1-(Oxolan-3-yloxy)isoquinoline, with the nitrogen atom at the second position of the fused ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neuroprotective effects.
Uniqueness: this compound is unique due to the presence of the oxolan-3-yloxy group, which can modulate its chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets compared to its parent compound, isoquinoline .
Properties
IUPAC Name |
1-(oxolan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-7-14-13(12)16-11-6-8-15-9-11/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUDBRSHQOWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)
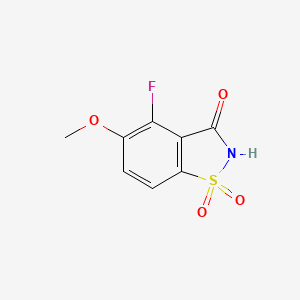
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2871955.png)
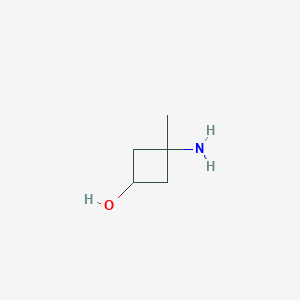
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)
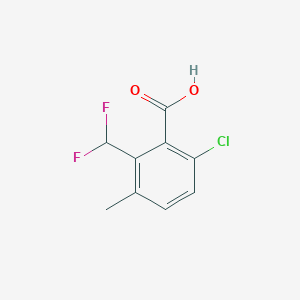
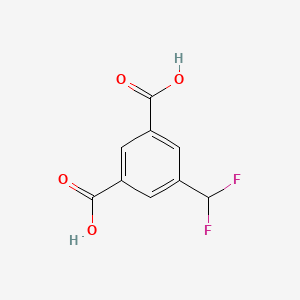
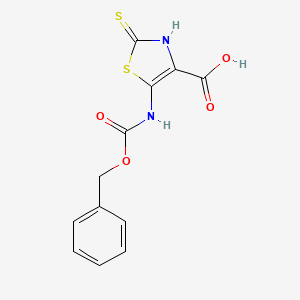
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
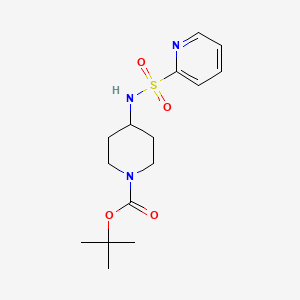
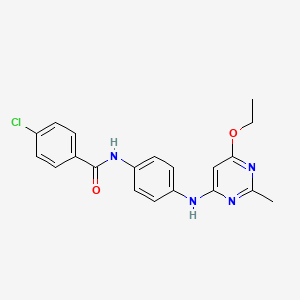
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)
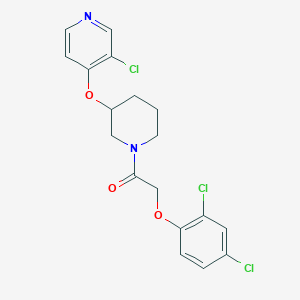
![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)
